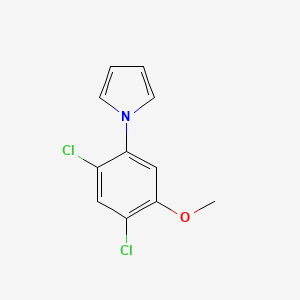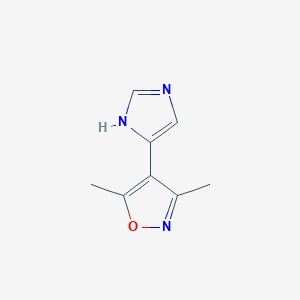![molecular formula C12H11BrOS B2596406 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one CAS No. 1823873-21-7](/img/structure/B2596406.png)
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one, also known as BTM-4, is a synthetic compound that belongs to the class of spirocyclic sulfur-containing compounds. It has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one is not fully understood, but it is believed to involve the modulation of various biological targets. It has been shown to inhibit the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. It has also been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In addition, it has been shown to interact with DNA, leading to the formation of adducts and DNA damage.
Biochemical and Physiological Effects
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one has been reported to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, inhibit cell proliferation, and suppress the production of inflammatory cytokines. In vivo studies have shown that it can reduce tumor growth, alleviate pain and inflammation, and improve cognitive function. However, the exact mechanisms underlying these effects are still unclear and require further investigation.
Advantages And Limitations For Lab Experiments
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under normal laboratory conditions and can be stored for extended periods. However, it has some limitations, such as its low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research on 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify its biological targets. This can be achieved through the use of various techniques, such as molecular docking, X-ray crystallography, and proteomics. Additionally, the development of more efficient synthesis methods and analogs of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one can lead to the discovery of novel compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with cyclobutane-1,2-dithiol in the presence of a base. The reaction proceeds through a spirocyclization process, leading to the formation of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one as a yellow solid. The purity and yield of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been studied for its effects on different biological targets, such as ion channels, enzymes, and receptors. In biochemistry, it has been investigated for its interactions with biomolecules, such as proteins, nucleic acids, and lipids.
properties
IUPAC Name |
6-bromospiro[3H-thiochromene-2,1'-cyclobutane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrOS/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKUYMRGNAYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(S2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2596324.png)
![4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2596328.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-methoxyacetamide](/img/structure/B2596330.png)
![1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2596331.png)

![(E)-N-[(1-Benzylimidazol-2-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2596335.png)

![3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2596338.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2596339.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2596340.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2596342.png)
![2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2596343.png)
